1-Cyclohexyl-3-(4-propoxyphenyl)urea
Description
1-Cyclohexyl-3-(4-propoxyphenyl)urea is a synthetic urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea moiety and a 4-propoxyphenyl group on the other. The propoxyphenyl substituent in this compound introduces enhanced lipophilicity compared to hydroxyl or methoxy analogs, which may influence its pharmacokinetic profile and target binding .
Properties
IUPAC Name |
1-cyclohexyl-3-(4-propoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEWZDWSBZRWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(4-propoxyphenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 4-propoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Cyclohexyl isocyanate+4-Propoxyaniline→1-Cyclohexyl-3-(4-propoxyphenyl)urea
Industrial Production Methods
Industrial production of 1-Cyclohexyl-3-(4-propoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-propoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(4-propoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-propoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., 4-hydroxyphenyl ) generally exhibit stronger target engagement compared to ortho-substituted analogs (e.g., 2-methoxyphenyl ), likely due to steric and electronic effects.
- Biological Activity : Compounds like 1-cyclohexyl-3-(5-methyl-3-phenylisoxazol-4-yl)urea (SI25) demonstrate specific enzyme inhibition (e.g., GABA transporters) with moderate synthesis yields (59%) , suggesting that the target compound’s activity may depend on similar synthetic accessibility.
Structure-Activity Relationship (SAR) Trends
- Lipophilicity and Bioavailability : The propoxy group’s longer alkyl chain may enhance binding to hydrophobic enzyme pockets, as seen in EPIs , while maintaining solubility through the urea backbone.
- Substituent Flexibility : The para position allows optimal spatial arrangement for target interaction, as evidenced by the higher activity of para-hydroxyphenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
